molecular formula C7H11NO B591395 (3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one CAS No. 131348-76-0

(3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one

Cat. No.: B591395
CAS No.: 131348-76-0
M. Wt: 125.171
InChI Key: PMGSPDVTAKHCLW-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one is a versatile, stereochemically defined bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo scaffold that serves as a critical synthetic intermediate and privileged structure in modern medicinal chemistry. Its primary research value lies in its application as a conformationally constrained proline mimetic, which is utilized to design novel therapeutics targeting a wide spectrum of diseases. This compound is a key precursor in the synthesis of potent SARS-CoV-2 3CL protease inhibitors, where its incorporation into peptidomimetic structures has yielded compounds with excellent antiviral activity, outperforming clinical benchmarks in vitro . Furthermore, the scaffold is integral to the development of novel oxazolidinone-class antibiotics bearing octahydrocyclopenta[c]pyrrol-2-yl moieties, which demonstrate superior activity against Mycobacterium tuberculosis and linezolid-resistant Gram-positive bacteria, presenting a promising strategy to overcome multidrug resistance . Beyond infectious diseases, this bicyclic framework is a cornerstone in developing antagonists for retinol-binding protein 4 (RBP4) for potential ophthalmological applications, and it features prominently in patents for inhibitors of LRRK2, a key target in familial and sporadic Parkinson's disease . The rigid, three-dimensional structure of this compound allows researchers to explore specific interactions within enzyme active sites and biological pockets, driving innovation in the design of drugs for neurodegenerative disorders, cancer, and other therapeutic areas with high unmet medical need.

Properties

IUPAC Name

(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-7-4-5-2-1-3-6(5)8-7/h5-6H,1-4H2,(H,8,9)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGSPDVTAKHCLW-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)NC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC(=O)N[C@H]2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50666973
Record name (3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50666973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131348-76-0, 72845-14-8
Record name (3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131348-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50666973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(3aR,6aR)-octahydrocyclopenta[b]pyrrol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the enantioselective cyclization of a suitable amino acid derivative, followed by reduction and cyclization steps. For instance, the enantioselective reduction of a keto ester followed by cyclization can yield the desired bicyclic structure .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of chiral catalysts can be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Scientific Research Applications

(3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one has several notable applications:

Medicinal Chemistry

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.
  • Anticancer Properties : Studies have shown cytotoxic effects on cancer cell lines, suggesting potential use in cancer treatment. For instance, derivatives demonstrated promising antitumor activity against specific cell lines such as Triticum aestivum L. and Artemia franciscana.

Pain Management

  • The compound has been investigated for its analgesic properties as a non-peptide nociceptin/orphanin FQ peptide receptor agonist. Animal model studies revealed dose-dependent effects against neuropathic pain, indicating therapeutic potential in pain management.

Material Science

  • Due to its unique chemical structure, this compound is being explored for developing new materials with distinct properties, such as polymers and resins.

Case Studies

Several case studies highlight the applications of this compound:

  • Antitumor Activity Evaluation :
    • A study evaluated various derivatives against different cancer cell lines, demonstrating significant cytotoxicity and potential for development into anticancer agents.
  • Analgesic Mechanism Investigation :
    • Research focused on the compound's interaction with nociceptin receptors showed promising results in managing neuropathic pain in animal models.

Mechanism of Action

The mechanism of action of (3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. For instance, it may inhibit or activate enzymes involved in metabolic processes, leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogues in Retinol-Binding Protein (RBP4) Antagonism

Several cyclopenta[c]pyrrolidine derivatives (Table 1) have been synthesized as RBP4 antagonists. These compounds share the bicyclic core but differ in substituents, which modulate potency and solubility:

Compound ID Substituents Melting Point (°C) Key Pharmacological Data Reference
Compound 41 () Triazolopyridine + trifluoromethylphenyl 147–152 High RBP4 binding affinity (IC₅₀ < 100 nM)
Compound 42 () Ethoxy-triazolopyridine + trifluoromethylphenyl 110–112 Improved metabolic stability vs. 41
Compound 43 () Trifluoromethyl-triazolopyridine + trifluoromethylphenyl 154–156 Enhanced lipophilicity, moderate solubility

Key Findings :

  • Substituents on the triazolopyridine ring (e.g., ethoxy, trifluoromethyl) significantly impact metabolic stability and solubility.
  • The trifluoromethylphenyl group enhances target affinity but may reduce aqueous solubility .

Pyrrolidine-Based Enzyme Inhibitors

Compounds with pyrrolo[3,2-b]pyrrol-2-one scaffolds (e.g., GW311616A and GW457427) exhibit distinct bicyclic architectures but share lactam functionalities (Table 2):

Compound ID Structure Target Enzyme Activity (IC₅₀) Reference
GW311616A () Pyrrolo[3,2-b]pyrrol-2-one + piperidinyl Porcine pancreatic elastase (PPE) 0.8 nM
GW457427 () Pyrrolo[3,2-b]pyrrol-2-one + pyrazine Neutrophil elastase 1.2 nM

Key Findings :

  • The pyrrolo[3,2-b]pyrrol-2-one core provides a rigid framework for enzyme active-site binding.
  • Substituents like pyrazine or piperidinyl groups fine-tune selectivity between elastase isoforms .

Key Findings :

  • Phenyl and alkoxy substituents enhance crystallinity and stability.
  • Acetoxy derivatives exhibit higher melting points due to hydrogen-bonding disruption .

Therapeutic Agents in Diabetes and Cognitive Disorders

Gliclazide and its analogs demonstrate the pharmacological relevance of hexahydrocyclopenta[c]pyrrol-2(1H)-yl scaffolds (Table 4):

Compound ID Structure Application Key Property Reference
Gliclazide () Cyclopenta[c]pyrrol-2-yl + sulfonylurea Type 2 diabetes Stimulates insulin secretion
4-{3-[trans-Hexahydro... () Propoxybenzamide + cyclopenta[c]pyrrol Cognitive disorders 5-HT₄ receptor modulation

Key Findings :

  • The sulfonylurea moiety in gliclazide is critical for pancreatic β-cell targeting.
  • Stereochemistry (3aR,6aS vs. 3aS,6aS) in cognitive disorder drugs affects receptor binding .

Melting Points and Solubility

  • Cyclopenta[c]pyrrolidine derivatives (): Melting points range from 110–156°C, influenced by trifluoromethyl groups and triazolopyridine substituents.
  • Cyclopenta[b]pyrrol-2-ones (): Higher melting points (158–185°C) due to aromatic stacking and hydrogen bonding.

Biological Activity

(3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one is a bicyclic lactam compound notable for its unique structural features, which include a fused cyclopentane and pyrrolidinone ring system. This compound has attracted attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications in drug design.

Structural Characteristics

The compound's structure can be represented as follows:

  • Chemical Formula : C7H11NO
  • CAS Number : 131348-76-0

The stereochemistry of this compound contributes to its biological activity, influencing how it interacts with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets through:

  • Binding to Active Sites : Inhibiting or activating enzyme functions.
  • Allosteric Modulation : Influencing biochemical pathways by binding to sites other than the active site.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have shown that derivatives of similar bicyclic compounds exhibit cytotoxic effects against various cancer cell lines. For instance, pyrrole derivatives have demonstrated promising anticancer properties through mechanisms involving apoptosis and inhibition of cell proliferation .
  • Antimicrobial Properties : Compounds with similar structures have been investigated for their antimicrobial effects. The fused pyrrole structure is known for its potential to inhibit bacterial growth and may serve as a scaffold for developing new antibiotics .
  • Enzyme Inhibition : There is evidence that compounds related to this compound can inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerCytotoxicity against HepG2 and EACC cell lines
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionModulation of metabolic enzymes

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various fused pyrrole derivatives, including those structurally related to this compound. The results indicated significant inhibition of cell viability in cancer cell lines such as HepG2, with IC50 values suggesting potent anticancer activity .

Case Study 2: Antimicrobial Properties

Research on similar bicyclic compounds has highlighted their effectiveness against multidrug-resistant pathogens. Derivatives were tested for their ability to inhibit growth in Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of antimicrobial activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one derivatives, and how are reaction conditions optimized?

  • Methodological Answer: Common methods include refluxing precursors (e.g., hydroxy-phenyl derivatives) in polar solvents like acetonitrile or ethanol under basic conditions (e.g., K₂CO₃) with alkylating agents (e.g., methyl iodide). Hydrogenation steps using catalysts like Pd(OAc)₂ are critical for reducing double bonds in intermediates. Optimization involves adjusting solvent polarity, temperature (e.g., 95°C for reflux), and reaction time (12–24 hours). Post-reaction purification via crystallization (e.g., using ethanol) ensures product purity, as validated by melting point consistency and elemental analysis .

Q. Which spectroscopic techniques are essential for confirming the stereochemistry of hexahydrocyclopenta[b]pyrrolone derivatives?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1^1H and 13^13C NMR, is critical. For example, coupling constants (e.g., J=5.1HzJ = 5.1 \, \text{Hz} in aromatic protons) and splitting patterns resolve stereoisomers. Nuclear Overhauser Effect (NOE) experiments can confirm spatial proximity of protons in rigid bicyclic systems. Infrared (IR) spectroscopy verifies functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1}). X-ray crystallography provides definitive stereochemical assignment, especially for complex fused-ring systems .

Q. How can researchers assess the purity of bicyclic pyrrolone compounds prior to biological testing?

  • Methodological Answer: High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., Method H, tR=13.8mint_R = 13.8 \, \text{min}) is standard. Purity thresholds (e.g., >98%) are established using reverse-phase columns (C18) and gradient elution with acetonitrile/water. Mass spectrometry (MS) confirms molecular ions (e.g., [M+H]+^+ at m/z 393). Melting point consistency (±2°C) and elemental analysis (C, H, N within 0.3% of theoretical values) further validate purity .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields during the hydrogenation of hexahydrocyclopenta[b]pyrrolone intermediates?

  • Methodological Answer: Contradictions often arise from catalyst deactivation or steric hindrance. Systematic studies using Design of Experiments (DoE) can optimize catalyst loading (e.g., 5–10% Pd/C), hydrogen pressure (1–3 atm), and solvent choice (e.g., ethanol vs. THF). Monitoring by thin-layer chromatography (TLC) or in situ FTIR identifies incomplete reduction. Alternative catalysts (e.g., PtO₂) or microwave-assisted hydrogenation may improve efficiency .

Q. How can computational chemistry predict regioselectivity in nucleophilic additions to hexahydrocyclopenta[b]pyrrolone scaffolds?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For example, electrophilic sites on the pyrrolone ring (C-2 or C-4) are identified via Fukui indices. Molecular dynamics simulations assess solvent effects on reaction pathways. Validation involves comparing predicted vs. experimental 1^1H NMR shifts (e.g., δ 2.37 ppm for methyl groups) .

Q. What are the challenges in synthesizing enantiopure hexahydrocyclopenta[b]pyrrolone derivatives, and how are they addressed?

  • Methodological Answer: Racemization risks occur during acidic/basic steps (e.g., ester hydrolysis). Chiral auxiliaries (e.g., tert-butyl carbamates) or asymmetric catalysis (e.g., Jacobsen epoxidation) enforce stereocontrol. Chiral HPLC with amylose-based columns resolves enantiomers. Absolute configuration is confirmed via optical rotation (e.g., 44-44^\circ in methanol) and electronic circular dichroism (ECD) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.